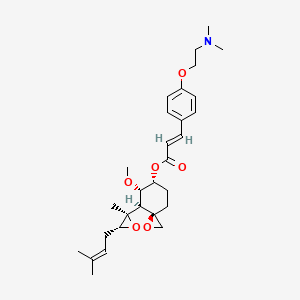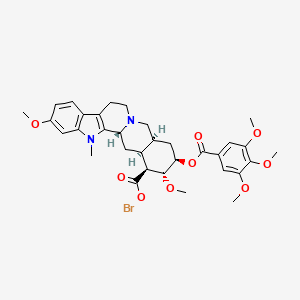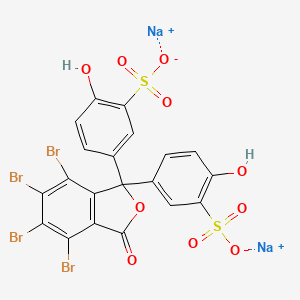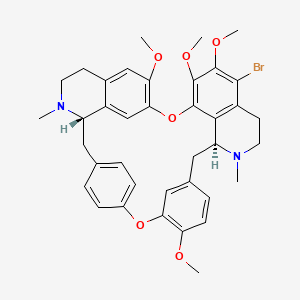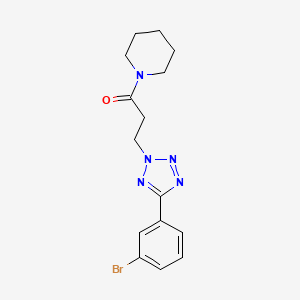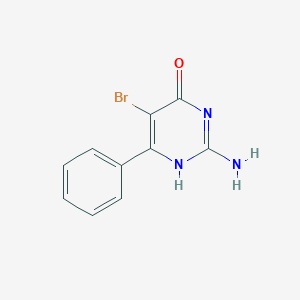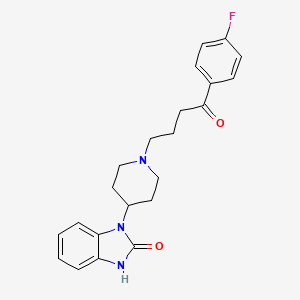
Benperidol
Übersicht
Beschreibung
Benperidol, sold under the trade name Anquil among others, is a typical antipsychotic primarily used to treat hypersexuality syndromes and can be used to treat schizophrenia . It is a highly potent butyrophenone derivative and is the most potent neuroleptic in the European market .
Synthesis Analysis
Benperidol was discovered by Janssen Pharmaceutica in 1961 . The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-Chloro-4’-Fluorobutyrophenone .
Molecular Structure Analysis
The molecular formula of Benperidol is C22H24FN3O2 . It has a molar mass of 381.451 g/mol . The IUPAC name for Benperidol is 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one .
Chemical Reactions Analysis
Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2-sites . The antipsychotic effects of this drug are primarily due to blockade of the D receptors .
Physical And Chemical Properties Analysis
Benperidol has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its topological polar surface area is 58.1 .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Benperidol has been used in studies to assess its effects on the main pathological hallmarks of Alzheimer’s disease (AD). The research found that Benperidol, along with other selected antipsychotic drugs, can have an impact on the biochemical aspects of AD .
Antipsychotic Drug Studies
Benperidol is often included in comparative studies of antipsychotic drugs. These studies aim to understand the general and comparative efficacy and effectiveness of antidepressants in the acute treatment of depressive disorders .
Pharmacokinetics and Bioavailability Studies
Research has been conducted to determine the pharmacokinetics and bioavailability of Benperidol in schizophrenic patients. This involves studying the absorption, distribution, metabolism, and excretion of the drug .
Drug Repurposing
Given its effects on biochemical aspects of Alzheimer’s disease, there is potential for Benperidol to be repurposed for the treatment of this condition .
Combination Therapy Research
Studies have explored the effects of combining Benperidol with other drugs, such as donepezil, an anti-Alzheimer’s medication. The combination was found to produce an anti-BuChE effect, which was greater than either compound alone .
Neurodegenerative Disease Research
Due to its potential effects on Alzheimer’s disease, Benperidol could be further studied for its impact on other neurodegenerative diseases .
Wirkmechanismus
Target of Action
Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2 and D4 receptors . The antipsychotic effects of this drug are primarily due to the blockade of these D receptors . In terms of D receptor blockade, benperidol is one of the most potent antipsychotic agents .
Mode of Action
Benperidol acts as a strong dopamine receptor antagonist, particularly at D2 and D4 receptors . It also exhibits weaker serotonin receptor antagonism (5-HT2A) . This means that it prevents dopamine and serotonin from binding to their receptors, thereby inhibiting the actions of these neurotransmitters . In high doses, it has antihistaminergic and alpha-adrenergic properties .
Biochemical Pathways
It is known that dopamine plays a crucial role in the reward and motivation pathways in the brain . By blocking dopamine receptors, benperidol may disrupt these pathways, leading to its antipsychotic effects .
Pharmacokinetics
Benperidol is well absorbed and undergoes extensive first-pass metabolism . Only about 1% of benperidol is excreted in urine . The elimination half-life of benperidol is approximately 8 hours , indicating that it remains in the body for a significant period of time after administration.
Result of Action
The molecular and cellular effects of benperidol’s action primarily involve the inhibition of dopamine and serotonin receptor activity . This can lead to a reduction in psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia . It can also help manage symptoms of manic episodes and psychomotor agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benperidol. For instance, stressful life experiences, especially those occurring early in life, can impact brain development and potentially alter the effectiveness of benperidol . Additionally, the presence of other substances in the body, such as other medications or alcohol, can interact with benperidol and affect its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benperidol | |
CAS RN |
2062-84-2, 983-42-6 | |
| Record name | Benperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benperidol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12867 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENPERIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Frenactyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

